Xantphos PD G3

Catalog No.
S928869
CAS No.
1445085-97-1
M.F
C52H46NO4P2PdS-
M. Wt
949.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Xantphos PD G3

CAS Number

1445085-97-1

Product Name

Xantphos PD G3

IUPAC Name

(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline

Molecular Formula

C52H46NO4P2PdS-

Molecular Weight

949.4 g/mol

InChI

InChI=1S/C39H32OP2.C12H10N.CH4O3S.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h3-28H,1-2H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;

InChI Key

JIMOHYWEUIAPAA-UHFFFAOYSA-N

SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]

Negishi Cross-Coupling Reaction

Aminocarbonylation of Heteroaryl Bromides

Coupling between Polyglycosyl Thiols and Aglycon Halides

Xantphos Palladacycle Generation 3, commonly referred to as Xantphos Pd G3, is a specialized palladium complex utilized primarily as a catalyst in various organic reactions. This compound features a molecular formula of C52H46NO4P2PdSC_{52}H_{46}NO_{4}P_{2}PdS and a molar mass of approximately 949.36 g/mol. It appears as a pale yellow powder and has a melting point range of 164-167 °C, indicating its thermal stability under standard conditions . Xantphos Pd G3 is recognized for its effectiveness in palladium-catalyzed cross-coupling reactions, particularly in the Buchwald-Hartwig reaction, which is pivotal for forming carbon-nitrogen bonds in organic synthesis .

The catalytic cycle of Xantphos PD G3 involves several key steps:

  • Precatalyst Activation: The chloride ligand is displaced by a substrate (e.g., organic halide) to generate a vacant coordination site on the Pd center [].
  • Oxidative Addition: The Pd(II) center undergoes oxidative addition with another substrate (e.g., organometallic reagent) to form a Pd(IV) complex with a new C-Pd bond [].
  • Transmetallation: The organic group from the second substrate is transferred to the other organic fragment bound to Pd [].
  • Reductive Elimination: The newly formed C-C bond is established, and the Pd(II) catalyst regenerates with the chloride ligand being displaced [].

Xantphos Pd G3 serves as a catalyst in several key reactions, including:

  • Buchwald-Hartwig Cross Coupling Reaction: This reaction facilitates the formation of amines from aryl halides and amines.
  • Heck Reaction: In this transformation, alkenes react with aryl halides to form substituted alkenes.
  • Hiyama Coupling: This involves the coupling of organosilicon compounds with aryl halides.
  • Negishi Coupling: A reaction that couples organozinc reagents with aryl halides to form biaryl compounds .

The versatility of Xantphos Pd G3 in these reactions stems from its ability to stabilize palladium in various oxidation states, enhancing catalytic efficiency.

The synthesis of Xantphos Pd G3 typically involves the coordination of palladium with the xanthene-based ligand. The process generally includes:

  • Preparation of Ligand: The ligand, 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene, is synthesized through established organic methodologies.
  • Palladium Coordination: The ligand is then reacted with a palladium precursor, such as palladium(II) acetate or palladium(II) chloride, often in the presence of a base.
  • Formation of Complex: The resulting product is purified and characterized using techniques like NMR spectroscopy and mass spectrometry to confirm the formation of Xantphos Pd G3 .

Xantphos Pd G3 finds extensive applications in:

  • Organic Synthesis: Particularly in pharmaceutical chemistry for creating complex molecules.
  • Material Science: Used in developing new materials through polymerization reactions.
  • Agricultural Chemistry: Assists in synthesizing agrochemicals that enhance crop yield and protection .

Its ability to operate under mild conditions with lower catalyst loadings makes it particularly attractive for industrial applications.

Interaction studies involving Xantphos Pd G3 focus on its reactivity with various substrates and its role in facilitating cross-coupling reactions. Research indicates that the presence of this catalyst can significantly lower activation energies and improve reaction yields compared to traditional methods. Additionally, studies have explored its interactions with different ligands and solvents to optimize reaction conditions further .

Several compounds exhibit similarities to Xantphos Pd G3, particularly regarding their use as palladium catalysts. Here are some comparable compounds:

Compound NameKey FeaturesUnique Aspects
Xantphos Palladacycle Gen 2Earlier generation catalyst; less efficient than Gen 3Lower catalytic activity
N-XantphosA nitrogen-substituted variant; used for specific coupling reactionsEnhanced selectivity for certain substrates
Dppf (1,1'-bis(diphenylphosphino)ferrocene)Widely used phosphine ligand; versatile but less specific than XantphosBroader applicability but lower efficiency

Xantphos Pd G3 stands out due to its third-generation design that allows for improved stability and efficiency in catalysis compared to earlier generations and similar compounds. Its unique structure enables better substrate coordination and facilitates more effective cross-coupling reactions .

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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